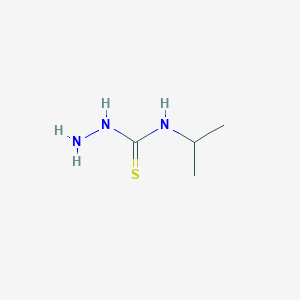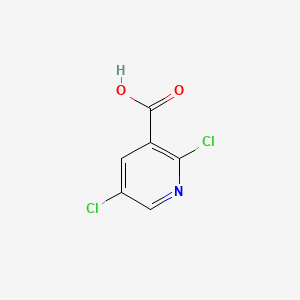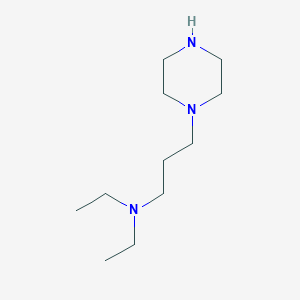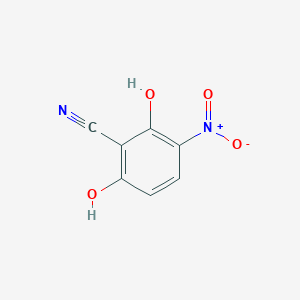
4-Isopropyl-3-thiosemicarbazide
Übersicht
Beschreibung
4-Isopropyl-3-thiosemicarbazide is a derivative of thiosemicarbazide . Thiosemicarbazides are compounds usually obtained by the condensation of a thiosemicarbazide with an aldehyde or ketone . They are commonly used as ligands for transition metals .
Synthesis Analysis
Thiosemicarbazides are typically synthesized by the condensation of a thiosemicarbazide with an aldehyde or ketone . The synthesis of new thiosemicarbazides involves obtaining new compounds, including six linear compounds and one derivative of 1,2,4-triazole .Molecular Structure Analysis
According to X-ray crystallography, the CSN3 core of the molecule is planar as are the three H’s nearest the thiocarbonyl group . The IR, 1H-NMR, and 13C-NMR spectroscopic methods have been used for meticulous characterization .Chemical Reactions Analysis
Thiosemicarbazides are precursors to thiosemicarbazones and heterocycles . Formylation of thiosemicarbazide provides access to triazole .Wissenschaftliche Forschungsanwendungen
Application in Antimicrobial Research
Scientific Field
Pharmaceutical Microbiology
Summary of Application
4-Isopropyl-3-thiosemicarbazide derivatives have been explored for their potential as antimicrobial agents. The focus has been on creating new compounds to combat diseases caused by bacteria and parasites, which have developed resistance to existing treatments.
Methods of Application
The research involved synthesizing new compounds from 3-trifluoromethylbenzoic acid hydrazide and assessing their biological activity. The PASS software was utilized to predict the biological activity probabilities of these derivatives.
Results
The studies revealed significant nematocidal potential against nematodes of the genus Rhabditis sp. and antibacterial activity against ACCT standard strains. The compounds also displayed low cytotoxicity on two cell lines and exhibited antioxidant activity, which is crucial for combating infections with pathogenic microorganisms .
Application in Metal Ion Detection
Summary of Application
The compound has been used to develop a method for the detection and quantification of iron in environmental samples, such as soil.
Methods of Application
A derivative of 4-Isopropyl-3-thiosemicarbazide was synthesized and its interaction with various metal ions was studied using emission spectrometry. The method focused on the compound’s sensitivity to Fe3+ ions.
Results
The derivative selectively complexed with Fe3+ among many metal ions. The complex stoichiometry and stability constant were determined by fluorometric measurements, showing a linear range between 0.5 and 5.5 mg/L for Fe3+ detection. The method proved to be simple, cost-effective, and applicable to soil samples, with detection and quantification limits of 0.07 and 0.214 mg/L, respectively .
Application in Tuberculostatic Agents
Scientific Field
Medicinal Chemistry
Summary of Application
New thiosemicarbazide derivatives have been optimized for tuberculostatic activity, offering potential treatments against Mycobacterium tuberculosis.
Methods of Application
The derivatives were synthesized and characterized using elemental and spectral analysis. In vitro biological tests were performed to confirm their tuberculostatic activity.
Results
Three newly obtained compounds confirmed tuberculostatic activity against Mycobacterium tuberculosis. The most active compound showed this effect probably due to the presence of a methoxy group on the benzene nucleus of the thiosemicarbazide residue .
These applications highlight the versatility of 4-Isopropyl-3-thiosemicarbazide in various scientific fields, demonstrating its potential in both environmental and health-related areas. The compound’s ability to form complexes with metal ions and its reactivity make it a valuable asset in research and development. For the most current and detailed information, consulting recent scientific literature and databases is recommended.
Application in Ion Sensing
Summary of Application
Thiosemicarbazide derivatives, including 4-Isopropyl-3-thiosemicarbazide, have been utilized in the development of ion sensors, particularly for transition metals which are crucial in various biological processes.
Methods of Application
These compounds are used to create complexation reactions with metal ions, which can then be detected using spectroscopic methods. The changes in the spectroscopic properties upon binding with the metal ions are indicative of the presence and concentration of the ions.
Results
The derivatives have shown potential as selective sensors for metal ions like iron (Fe3+), with applications in environmental monitoring and healthcare .
Application in Biochemistry
Scientific Field
Biochemistry
Summary of Application
New derivatives of 4-Isopropyl-3-thiosemicarbazide have been synthesized to extend their applicative potential in biochemistry, with a focus on medical applications.
Methods of Application
The synthesis involves the reaction of acyl-thiosemicarbazide residue with 5-nitrobenzimidazole by a sulfonic group. The compounds are characterized using elemental and spectral analysis.
Results
The optimization of chemical reactions and in vitro biological tests confirmed the tuberculostatic activity of the newly obtained compounds against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .
Application in Coordination Chemistry
Scientific Field
Coordination Chemistry
Summary of Application
Thiosemicarbazone complexes, including those derived from 4-Isopropyl-3-thiosemicarbazide, have been studied for their structural diversity and variable bonding patterns, which have implications in medicinal chemistry and ion sensing.
Methods of Application
The focus is on exploring the coordination chemistry of these complexes, which can vary depending on the aldehydes and ketones, substituents attached, metal and its oxidation state, geometries, counter ions, and presence of solvent or additional molecules.
Results
These studies have shown that metal complexes exhibit enhanced biological activity compared to the free ligand or metal ion alone. The complexes also play a role in the storage and transport of substances within biological systems .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-amino-3-propan-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3S/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFXGKCDSJXKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365215 | |
| Record name | 4-Isopropyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-3-thiosemicarbazide | |
CAS RN |
13431-36-2 | |
| Record name | 4-Isopropylthiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ISOPROPYL-3-THIOSEMICARBAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid](/img/structure/B1301066.png)







